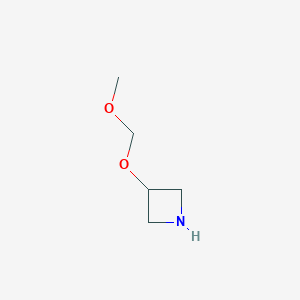

3-(Methoxymethoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3-(methoxymethoxy)azetidine |

InChI |

InChI=1S/C5H11NO2/c1-7-4-8-5-2-6-3-5/h5-6H,2-4H2,1H3 |

InChI Key |

PYSGXGLLZCQEFG-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Methoxymethoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to obtain 3-(Methoxymethoxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is presented in a three-step sequence, starting from commercially available precursors. Detailed experimental protocols, quantitative data, and visual representations of the chemical transformations are provided to facilitate replication and understanding.

Overall Synthetic Scheme

The synthesis of this compound is most effectively achieved through a three-step process:

-

N-Protection of 3-Hydroxyazetidine: The synthesis commences with the protection of the nitrogen atom of 3-hydroxyazetidine, typically as its hydrochloride salt, with a tert-butyloxycarbonyl (Boc) group.

-

O-Methoxymethylation (MOM Protection): The hydroxyl group of the resulting N-Boc-3-hydroxyazetidine is then protected with a methoxymethyl (MOM) group.

-

N-Deprotection: Finally, the Boc protecting group is removed from the azetidine nitrogen to yield the target compound, this compound.

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

The initial step involves the protection of the azetidine nitrogen with a Boc group. This is a crucial step to prevent side reactions in the subsequent O-alkylation. A common and high-yielding method involves the reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol

To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as a mixture of water and tetrahydrofuran, sodium bicarbonate (2 equivalents) is added. The mixture is stirred until the starting material dissolves. Di-tert-butyl dicarbonate (1.1 equivalents) is then added, and the reaction is stirred at room temperature for 12 hours. After completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxyazetidine Hydrochloride | [1] |

| Reagents | Di-tert-butyl dicarbonate, Sodium Bicarbonate | [1] |

| Solvent | Water, Tetrahydrofuran | [1] |

| Reaction Time | 12 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 78% | [1] |

Reaction Pathway

Caption: Synthesis of N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

The second step is the protection of the 3-hydroxyl group as a methoxymethyl (MOM) ether. This is typically achieved by reacting N-Boc-3-hydroxyazetidine with a MOM-halogenating agent in the presence of a non-nucleophilic base.

Experimental Protocol

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a hindered amine base, for example, N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). Chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield tert-butyl this compound-1-carboxylate.

Quantitative Data

| Parameter | Value |

| Starting Material | tert-Butyl 3-hydroxyazetidine-1-carboxylate |

| Reagents | Chloromethyl methyl ether, N,N-Diisopropylethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 16 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | Typically >80% (Estimated based on similar reactions) |

Reaction Pathway

Caption: MOM protection of N-Boc-3-hydroxyazetidine.

Step 3: Synthesis of this compound (N-Deprotection)

The final step is the removal of the N-Boc protecting group to furnish the desired this compound. This is commonly achieved under acidic conditions. Treatment with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are both effective methods.

Experimental Protocols

Method A: Using Trifluoroacetic Acid (TFA) tert-Butyl this compound-1-carboxylate (1 equivalent) is dissolved in dichloromethane (CH₂Cl₂). Trifluoroacetic acid (10 equivalents) is added, and the solution is stirred at room temperature for 30 minutes. The volatiles are then removed under reduced pressure to yield this compound as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base.

Method B: Using Hydrogen Chloride (HCl) in Dioxane A solution of tert-butyl this compound-1-carboxylate (1 equivalent) in dioxane is treated with a 4M solution of HCl in dioxane (excess). The mixture is stirred at room temperature for 2 hours. The solvent is removed in vacuo to provide this compound as its hydrochloride salt.

Quantitative Data

| Parameter | Method A (TFA) | Method B (HCl/Dioxane) | Reference |

| Starting Material | tert-Butyl this compound-1-carboxylate | tert-Butyl this compound-1-carboxylate | [2] |

| Reagents | Trifluoroacetic Acid | 4M HCl in Dioxane | [2] |

| Solvent | Dichloromethane | Dioxane | [2] |

| Reaction Time | 30 minutes | 2 hours | [2] |

| Temperature | Room Temperature | Room Temperature | [2] |

| Yield | Quantitative | Quantitative | [2] |

Reaction Pathway

Caption: N-Boc deprotection to yield the final product.

References

An In-depth Technical Guide to the Physical Properties of 3-(Methoxymethoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and reduced lipophilicity. This technical guide focuses on the physical properties of a specific derivative, 3-(Methoxymethoxy)azetidine, providing essential data for its application in research and development. Due to the limited availability of experimentally determined data for this compound, this guide presents predicted values and outlines general experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The following table summarizes the key predicted physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | ChemicalBook[1] |

| Molecular Weight | 117.15 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 135.7 ± 30.0 °C | ChemicalBook[1] |

| Predicted Density | 1.03 ± 0.1 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 9.45 ± 0.40 | ChemicalBook[1] |

Note: The values presented in the table are computationally predicted and have not been experimentally verified.

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound requires standardized experimental procedures. Below are detailed methodologies for measuring its boiling point, density, and pKa.

Boiling Point Determination (Micro-method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A common micro-method for determining the boiling point of a small sample is the Siwoloboff method.

Procedure:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

Principle: Density is defined as the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.

Procedure:

-

A clean, dry pycnometer of a known volume is weighed accurately (m₁).

-

The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded. The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃).

-

The volume of the pycnometer (V) is calculated using the mass of the water: V = (m₂ - m₁) / ρ_water.

-

The density of the this compound sample (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like an azetidine derivative, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

A pH electrode is immersed in the azetidine solution, and the initial pH is recorded.

-

The acid titrant is added in small, known increments, and the pH is recorded after each addition.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

Logical Workflow for Synthesis and Characterization

Hypothetical Signaling Pathway Involvement

While the specific biological targets of this compound have not been elucidated, other substituted azetidine derivatives have been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs) and transporters. Based on the activity of structurally related compounds, a hypothetical signaling pathway can be proposed to guide initial biological screening efforts. For instance, if this compound were to act as an agonist at a Gαs-coupled GPCR, it would initiate a cascade of intracellular events.

This guide provides a foundational understanding of the physical properties of this compound for its use in scientific research and drug development. The provided experimental protocols offer a starting point for the in-house determination of its physical characteristics, which is essential for any further application. The logical workflow and hypothetical signaling pathway are intended to guide future research directions for this promising molecule.

References

An In-depth Technical Guide to 3-(Methoxymethoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1697121-19-9

This technical guide provides a comprehensive overview of 3-(Methoxymethoxy)azetidine, a valuable building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines reported data for structurally related compounds with established synthetic methodologies to offer a practical resource for its synthesis, characterization, and potential applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The experimental data for this specific compound is not widely published; therefore, predicted values from computational models are provided.

| Property | Value | Source |

| CAS Number | 1697121-19-9 | [1] |

| Molecular Formula | C₅H₁₁NO₂ | Calculated |

| Molecular Weight | 117.15 g/mol | [1] |

| Boiling Point | 135.7 ± 30.0 °C | Predicted[1] |

| Density | 1.03 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 9.45 ± 0.40 | Predicted[1] |

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available precursors: the synthesis of 3-hydroxyazetidine followed by the protection of the hydroxyl group with a methoxymethyl (MOM) ether.

Step 1: Synthesis of 3-Hydroxyazetidine Hydrochloride

This procedure is adapted from established methods for the synthesis of 3-hydroxyazetidine.[2][3]

-

Materials: Benzylamine, epichlorohydrin, water, methanol, palladium on carbon (10%).

-

Procedure:

-

Dissolve benzylamine in approximately 15 volumes of water and cool the solution to 0-5 °C.

-

Slowly add 1.3 equivalents of epichlorohydrin to the cooled solution while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for 12 hours at this temperature.

-

Collect the resulting precipitate by filtration, wash with water, and then an organic solvent to yield the intermediate, 1-benzyl-3-hydroxyazetidine.

-

Dissolve the 1-benzyl-3-hydroxyazetidine in methanol, add a catalytic amount of 10% palladium on carbon, and subject the mixture to hydrogenation (e.g., using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-hydroxyazetidine hydrochloride as a crude product, which can be purified by recrystallization.

-

Step 2: Methoxymethyl (MOM) Protection of 3-Hydroxyazetidine

This is a general procedure for the MOM protection of a secondary alcohol and would need to be optimized for this specific substrate.[4][5]

-

Materials: 3-Hydroxyazetidine hydrochloride, a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), chloromethyl methyl ether (MOM-Cl), and an anhydrous aprotic solvent (e.g., dichloromethane - DCM).

-

Procedure:

-

Suspend 3-hydroxyazetidine hydrochloride in anhydrous DCM.

-

Add a slight excess of a non-nucleophilic base, such as DIPEA, to neutralize the hydrochloride and deprotonate the amine.

-

Cool the mixture to 0 °C and add a slight excess of MOM-Cl dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

-

Caption: A proposed workflow for the synthesis and purification of this compound.

Predicted Characterization Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.3 ppm), the methylene protons of the MOM group (singlet, ~4.6 ppm), the methine proton at the 3-position of the azetidine ring (multiplet), and the methylene protons at the 2- and 4-positions of the azetidine ring (multiplets). |

| ¹³C NMR | Resonances for the methoxy carbon, the methylene carbon of the MOM group, the methine carbon at the 3-position, and the methylene carbons at the 2- and 4-positions of the azetidine ring. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 117. The fragmentation pattern would likely involve the loss of the methoxymethyl group or cleavage of the azetidine ring. |

Applications in Drug Discovery

The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity and act as a bioisostere for other cyclic and acyclic moieties.[8] 3-Substituted azetidines, in particular, have been explored for a variety of therapeutic targets.

-

Scaffold for Biologically Active Molecules: 3-Alkoxyazetidines have been investigated as components of G-protein-coupled receptor agonists and inhibitors of stearoyl-coenzyme Δ-9 desaturase.[9] The methoxymethoxy group in this compound can serve as a protected hydroxyl group, allowing for further functionalization at a later stage in a synthetic sequence.

-

Monoamine Transporter Ligands: 3-Arylmethoxyazetidines have been synthesized and evaluated for their binding affinities at dopamine and serotonin transporters, suggesting that this class of compounds could be valuable in the development of treatments for neuropsychiatric disorders.[10][11]

-

GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained GABA analogs with potential applications in neurological disorders.[12]

The use of this compound allows for the introduction of a key oxygen-containing functionality while the core azetidine structure provides a desirable vector for substituent placement in drug design.

Caption: A diagram illustrating the potential of this compound as a versatile scaffold in drug discovery.

References

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. Protection of Alcohols | NROChemistry [nrochemistry.com]

- 3. Alkaloids as Cyclooxygenase Inhibitors in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Rise of Azetidines: A Technical Guide to the Discovery and Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity and favorable physicochemical properties make it an attractive building block for the design of novel therapeutics. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel azetidine-containing compounds, with a focus on their potential as STAT3 inhibitors, GABA uptake inhibitors, and antitumor agents.

Novel Azetidine Amides as Potent STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in cell growth, differentiation, and survival. Its aberrant activation is implicated in various cancers, making it a prime target for therapeutic intervention. Recently, a series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective STAT3 inhibitors.

Quantitative Data Summary

| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 5a | STAT3 | EMSA | 0.52 | NIH3T3/v-Src | [1][2] |

| 5o | STAT3 | EMSA | 0.38 | NIH3T3/v-Src | [1][2] |

| 8i | STAT3 | EMSA | 0.34 | NIH3T3/v-Src | [1][2] |

| 7g | STAT3 | ITC | KD = 880 nM | - | [1] |

| 9k | STAT3 | ITC | KD = 960 nM | - | [1] |

| 7e | Cell Viability | - | EC50 = 0.9-1.9 | MDA-MB-231/468 | [3] |

| 7f | Cell Viability | - | EC50 = 0.9-1.9 | MDA-MB-231/468 | [3] |

| 7g | Cell Viability | - | EC50 = 0.9-1.9 | MDA-MB-231/468 | [3] |

| 9k | Cell Viability | - | EC50 = 0.9-1.9 | MDA-MB-231/468 | [3] |

Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Experimental Protocols

General Synthesis of (R)-azetidine-2-carboxamide STAT3 Inhibitors

A representative synthetic workflow for the preparation of (R)-azetidine-2-carboxamide STAT3 inhibitors is outlined below. This multi-step synthesis typically begins with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity [1][4]

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the nuclear extract with varying concentrations of the azetidine compound for 30 minutes at room temperature.

-

Probe Incubation: Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the STAT3:DNA complexes using densitometry.

Novel Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs can prolong the inhibitory effect of GABA, a strategy employed in the treatment of epilepsy and other neurological disorders. Azetidine derivatives have been explored as conformationally constrained analogues of GABA and have shown promising activity as GAT inhibitors.

Quantitative Data Summary

| Compound | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | |

| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

Signaling Pathway

GABAergic signaling involves the release of GABA into the synaptic cleft, where it binds to postsynaptic receptors (GABA-A and GABA-B), leading to neuronal inhibition. GABA transporters (GATs) on presynaptic neurons and surrounding glial cells terminate the signal by removing GABA from the synapse.

Experimental Protocols

General Synthesis of Azetidin-2-ylacetic Acid Derivatives

The synthesis of these GABA uptake inhibitors often involves the alkylation of a suitable azetidine precursor.

[³H]GABA Uptake Inhibition Assay [5][6]

-

Cell Culture: Use cells expressing the target GABA transporter (e.g., HEK293 cells transfected with hGAT-1).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test azetidine compound for a specified time (e.g., 10-20 minutes) at room temperature.

-

GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake reaction.

-

Incubation: Incubate the cells for a short period (e.g., 1-3 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Novel Azetidine-Containing Analogues of TZT-1027 as Antitumor Agents

TZT-1027 (soblidotin) is a synthetic analogue of the natural marine product dolastatin 10, which exhibits potent antitumor activity by inhibiting tubulin polymerization. To improve its pharmacological profile, researchers have explored the incorporation of an azetidine moiety to introduce conformational constraints.

Quantitative Data Summary

| Compound | Cell Line | IC50 (nM) | Reference |

| 1a | A549 (Lung Carcinoma) | 2.2 | [7] |

| 1a | HCT116 (Colon Carcinoma) | 2.1 | [7] |

Experimental Protocols

General Synthesis of Azetidine-Containing TZT-1027 Analogues [7]

The synthesis of these complex peptide analogues involves the coupling of a pre-synthesized tripeptide with a functionalized 3-aryl-azetidine moiety.

In Vitro Antiproliferative Activity Assay (MTT Assay) [8][9][10]

-

Cell Seeding: Seed cancer cells (e.g., A549 or HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the azetidine-containing TZT-1027 analogue for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This technical guide highlights the significant potential of azetidine-containing compounds in the development of novel therapeutics. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The continued exploration of this versatile scaffold is expected to yield a new generation of potent and selective drugs for a wide range of diseases.

References

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Counting & Health Analysis [sigmaaldrich.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Spectroscopic Data of 3-(Methoxymethoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel azetidine derivative, 3-(Methoxymethoxy)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values and detailed experimental protocols based on the analysis of its N-Boc protected precursor, N-Boc-3-(methoxymethoxy)azetidine, and established principles of spectroscopic analysis for related azetidine compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known data of N-Boc-3-(methoxymethoxy)azetidine and assume the successful removal of the N-Boc protecting group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.70 | s | 2H | O-CH₂ -O |

| ~4.40 | m | 1H | CH-O |

| ~3.60 | t | 2H | Azetidine-CH₂ (α to NH) |

| ~3.40 | t | 2H | Azetidine-CH₂ (α to NH) |

| ~3.35 | s | 3H | O-CH₃ |

| ~2.50 (broad s) | br s | 1H | NH |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~96.0 | O-C H₂-O |

| ~70.0 | C H-O |

| ~56.0 | O-C H₃ |

| ~48.0 | Azetidine-C H₂ (α to NH) |

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3300 | Medium | N-H Stretch |

| ~2950-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1150-1050 | Strong | C-O Stretch (Ether) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (amu) | Ion |

| 118.08 | [M+H]⁺ |

| 117.07 | [M]⁺ |

| 88.06 | [M-C₂H₅O]⁺ |

| 72.06 | [M-CH₃OCH₂O]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the synthesis and characterization of this compound.

2.1 Synthesis of N-Boc-3-(methoxymethoxy)azetidine

This procedure outlines the methoxymethyl (MOM) protection of the commercially available N-Boc-3-hydroxyazetidine.

-

Materials:

-

N-Boc-3-hydroxyazetidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C is added DIPEA (1.5 eq).

-

MOM-Cl (1.2 eq) is then added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-(methoxymethoxy)azetidine.

-

2.2 Synthesis of this compound (N-Boc Deprotection)

This protocol describes the removal of the N-Boc protecting group to yield the final product.

-

Materials:

-

N-Boc-3-(methoxymethoxy)azetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

N-Boc-3-(methoxymethoxy)azetidine (1.0 eq) is dissolved in DCM.

-

Trifluoroacetic acid (10 eq) is added to the solution, and the mixture is stirred at room temperature for 1-2 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

-

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrum is acquired with proton decoupling.

-

Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

-

2.4 Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[1][2][3][4]

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4]

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

2.5 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer.

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5][6][7][8][9]

-

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated prior to analysis to ensure high mass accuracy.

Visualizations

Diagram 1: Synthetic Pathway to this compound

Caption: Synthetic route to this compound.

Diagram 2: Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

References

- 1. 1-Boc-3-(methoxy)azetidine | 429669-07-8 | ESA66907 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Boc-3-azetidine acetic acid(183062-96-6) 1H NMR spectrum [chemicalbook.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-(Methoxymethoxy)azetidine: Molecular Properties, Synthesis, and Biological Context

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its molecular characteristics, outlines a general synthetic and analytical workflow, and discusses the broader biological significance of the azetidine scaffold, providing crucial context for its potential applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| CAS Number | 1697121-19-9 | [1] |

| Predicted Boiling Point | 135.7 ± 30.0 °C | [1] |

| Predicted Density | 1.03 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 9.45 ± 0.40 | [1] |

Experimental Protocols: Synthesis and Characterization

General Synthesis of 3-Alkoxyazetidines

The synthesis of 3-substituted azetidines can be challenging due to the strained nature of the four-membered ring.[2] However, several methods have been developed, often involving cyclization reactions.[3] A common precursor for 3-alkoxyazetidines is a suitable azetidin-3-ol derivative.

Proposed Synthetic Pathway:

-

Protection of the Azetidine Nitrogen: The synthesis would likely begin with a commercially available azetidine derivative, with the nitrogen atom protected by a suitable group (e.g., Boc, Cbz) to prevent side reactions.

-

Formation of Azetidin-3-ol: A protected azetidin-3-one can be reduced to the corresponding azetidin-3-ol using a reducing agent like sodium borohydride.

-

Alkylation of the Hydroxyl Group: The hydroxyl group of the protected azetidin-3-ol can then be alkylated to introduce the methoxymethyl (MOM) ether. This is typically achieved by deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with methoxymethyl chloride (MOMCl).

-

Deprotection: The final step involves the removal of the nitrogen-protecting group to yield the target compound, this compound.

Characterization Workflow

The structural confirmation of the synthesized this compound would involve a combination of spectroscopic techniques.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the chemical shifts and coupling constants of the protons in the molecule, confirming the presence of the azetidine ring, the methoxy group, and the methylene bridge of the MOM group.

-

¹³C NMR would provide information on the number and types of carbon atoms present.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be employed to identify the characteristic vibrational frequencies of the functional groups, such as the C-O-C ether linkages and the N-H bond of the secondary amine.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted azetidine derivative like this compound.

Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively documented, the azetidine scaffold is a well-recognized pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities.[2]

Potential Pharmacological Roles of Azetidine Derivatives

-

G-Protein Coupled Receptor (GPCR) Agonism: 3-Alkoxy- and 3-aryloxyazetidines have been identified as agonists for G-protein-coupled receptors, which are a large family of transmembrane receptors involved in a vast number of physiological processes.[6]

-

GABA Uptake Inhibition: Certain azetidine derivatives function as inhibitors of GABA uptake, suggesting potential applications in neurological disorders where modulation of GABAergic neurotransmission is desired.[7]

-

Antimicrobial Activity: Azetidine-containing compounds have shown promise as antibacterial agents.[6] Notably, some azetidine derivatives have been found to inhibit mycolate assembly in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[8] This represents a specific and compelling mechanism of action against a significant human pathogen.

-

Diverse Pharmacological Profile: The azetidine moiety is present in compounds with anticancer, anti-inflammatory, antidiabetic, and antiviral properties, highlighting the versatility of this structural motif in medicinal chemistry.[2]

Illustrative Signaling Pathway: Inhibition of Mycolate Biosynthesis

The inhibition of mycolic acid biosynthesis is a validated strategy for targeting Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to cell death. The diagram below illustrates the logical relationship of how an azetidine-based inhibitor might disrupt this pathway.

References

- 1. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Ring: A Comprehensive Technical Guide to its Reactivity and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry and organic synthesis. Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, bestows upon it a unique reactivity profile that can be strategically exploited for the synthesis of complex molecules and novel therapeutic agents. This guide provides an in-depth exploration of the reactivity of the azetidine ring, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in its practical application.

Core Reactivity Principles

The reactivity of the azetidine ring is primarily governed by its ring strain, estimated to be approximately 25.4 kcal/mol. This strain facilitates ring-opening reactions under appropriate conditions, providing a powerful tool for the introduction of diverse functionalities. However, the azetidine ring is significantly more stable than the aziridine ring (27.7 kcal/mol), allowing for easier handling and selective manipulation.

Key Chemical Transformations of the Azetidine Ring

The versatility of the azetidine scaffold stems from its susceptibility to a range of chemical transformations, including ring-opening reactions, ring expansions, and functionalization at both the nitrogen and carbon atoms.

Ring-Opening Reactions

Nucleophilic ring-opening is a cornerstone of azetidine chemistry, providing access to a variety of acyclic amine derivatives. The regioselectivity of this process is influenced by both electronic and steric factors.

Table 1: Regioselective Nucleophilic Ring-Opening of Azetidines

| Azetidine Substrate | Nucleophile | Catalyst/Conditions | Major Product | Yield (%) | Reference |

| N-Boc-2-phenylazetidine | Thiophenol | Chiral Phosphoric Acid | N-Boc-3-phenylthio-1-aminopropane | >90 | [Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing] |

| N-Tosyl-2-methylazetidine | Sodium Azide | Lewis Acid | N-Tosyl-3-azido-1-aminobutane | High | [Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing] |

| 2-Arylazetidinium Ion | Cyanide | - | 4-Amino-4-arylbutanenitrile | Good | [Regioselective ring opening reactions of azetidines - ResearchGate] |

This protocol describes the chiral phosphoric acid-catalyzed enantioselective ring-opening of a meso-azetidine with a thiol nucleophile.

Materials:

-

Meso-N-acyl-azetidine (1.0 equiv)

-

2-Mercaptobenzothiazole derivative (1.2 equiv)

-

BINOL-derived chiral phosphoric acid catalyst (5 mol%)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of the meso-N-acyl-azetidine in DCM at room temperature is added the 2-mercaptobenzothiazole derivative.

-

The chiral phosphoric acid catalyst is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched ring-opened product.

Ring Expansion Reactions

The strain of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, often more biologically relevant heterocyclic systems such as pyrrolidines, piperidines, and azepanes.

Table 2: Ring Expansion Reactions of Azetidines

| Azetidine Substrate | Reagent/Conditions | Expanded Ring System | Yield (%) | Reference |

| N-Tosyl-2-vinylazetidine | Rh(II) catalyst, Diazo compound | Pyrrolidine | Good | [Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing] |

| 2,2-Disubstituted N-Boc-azetidine | Brønsted Acid (TFA) | 1,3-Oxazinan-2-one | up to 96 | [Acid-Mediated Ring-Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones] |

| 2-(3-Hydroxypropyl)azetidine | Activation of hydroxyl, Nucleophile (e.g., CN-) | Pyrrolidine and/or Azepane | Variable | [Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes] |

This protocol details the Brønsted acid-promoted ring expansion of a 2,2-disubstituted N-Boc-azetidine to a 1,3-oxazinan-2-one.[1]

Materials:

-

2,2-Disubstituted N-Boc-azetidine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (2.0 equiv)

-

Dichloromethane (DCM) as solvent

Procedure:

-

The 2,2-disubstituted N-Boc-azetidine is dissolved in DCM at room temperature.

-

TFA is added dropwise to the solution.

-

The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by flash column chromatography to yield the 1,3-oxazinan-2-one.

Functionalization of the Azetidine Ring

Beyond ring-opening and expansion, the azetidine ring can be functionalized at its nitrogen and carbon atoms, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Table 3: Functionalization of the Azetidine Ring

| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |

| N-Arylation | Azetidine | Aryl bromide, Pd catalyst | N-Arylazetidine | Good | [Palladium-catalyzed N-arylation reactions with aziridine and azetidine - Semantic Scholar] |

| C(sp3)-H Arylation | N-Picolinamide-azetidine | Aryl iodide, Pd(OAc)2/CuBr2/CsOAc | C-Arylazetidine | 29-83 | [Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids] |

| Diastereoselective Alkylation | N-Boc-azetidine-2-carbonitrile | LDA, Alkyl halide | α-Alkylated azetidine-2-carbonitrile | Good | [Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles - ResearchGate] |

This protocol outlines the directed C-H arylation of an N-picolinamide-protected azetidine.[2]

Materials:

-

N-Picolinamide-azetidine (1.0 equiv)

-

Aryl iodide (2.0 equiv)

-

Pd(OAc)2 (10 mol%)

-

CuBr2 (20 mol%)

-

CsOAc (2.0 equiv)

-

t-Amyl alcohol as solvent

Procedure:

-

To a reaction vessel are added the N-picolinamide-azetidine, aryl iodide, Pd(OAc)2, CuBr2, and CsOAc.

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

t-Amyl alcohol is added, and the reaction mixture is heated to 110-130 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the C-arylated azetidine product.

Azetidines in Drug Discovery: Signaling Pathways and Experimental Workflows

The unique structural and reactive properties of the azetidine ring have made it a valuable component in the design of novel therapeutics. Two prominent examples are the antihypertensive drug azelnidipine and a new class of STAT3 inhibitors.

Azelnidipine and Calcium Channel Blockade

Azelnidipine is a dihydropyridine calcium channel blocker that contains an azetidine moiety. Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4][5][6][7]

Caption: Mechanism of action of Azelnidipine.

STAT3 Inhibition by Azetidine-Containing Molecules

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is implicated in various cancers. Novel azetidine-containing compounds have been developed as potent STAT3 inhibitors.[1][8][9][10]

Caption: STAT3 signaling and inhibition by azetidine derivatives.

Experimental Workflow for Screening STAT3 Inhibitors

A typical workflow for identifying and characterizing novel STAT3 inhibitors involves a series of in vitro and cell-based assays.

Caption: Experimental workflow for STAT3 inhibitor screening.

This protocol provides a general outline for an ELISA-based assay to measure the inhibition of STAT3 binding to its DNA consensus sequence.[7][8]

Materials:

-

Nuclear extracts from cells with activated STAT3

-

Biotinylated STAT3 consensus DNA probe

-

Streptavidin-coated microplate

-

Primary antibody against STAT3

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Wash buffer and binding buffer

-

Test compounds (azetidine derivatives)

Procedure:

-

Coat the streptavidin-coated microplate with the biotinylated STAT3 DNA probe.

-

Incubate the nuclear extracts with the test compounds at various concentrations.

-

Add the nuclear extract/compound mixture to the coated wells and incubate to allow STAT3-DNA binding.

-

Wash the wells to remove unbound proteins.

-

Add the primary anti-STAT3 antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add the TMB substrate and measure the absorbance at the appropriate wavelength after adding the stop solution.

-

Calculate the IC50 values for the test compounds based on the inhibition of the colorimetric signal.

Conclusion

The azetidine ring represents a versatile and increasingly important scaffold in modern organic chemistry and drug discovery. Its unique reactivity, driven by a balance of ring strain and stability, allows for a wide array of chemical transformations. A thorough understanding of these reactions, supported by detailed experimental protocols and quantitative data, is crucial for harnessing the full potential of this remarkable heterocycle in the development of novel and effective therapeutic agents.

References

- 1. Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. | Semantic Scholar [semanticscholar.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The structurally unique four-membered heterocyclic scaffold of azetidine has garnered significant attention in medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer a compelling framework for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the potential mechanisms of action of azetidine derivatives, focusing on their roles as enzyme inhibitors, neurotransmitter reuptake inhibitors, and antibacterial agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of the STAT3 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. A novel class of (R)-azetidine-2-carboxamide analogues has emerged as potent and selective inhibitors of STAT3.

Mechanism of Action

Azetidine-based STAT3 inhibitors have been shown to act through a covalent, irreversible binding mechanism. These compounds selectively target cysteine residues, specifically Cys426 and Cys468, within the STAT3 protein. This covalent modification disrupts the normal function of STAT3 by inhibiting its phosphorylation and subsequent DNA-binding activity, ultimately leading to the downregulation of target gene expression and the induction of apoptosis in cancer cells harboring constitutively active STAT3.[1]

Quantitative Data

The following table summarizes the inhibitory potency and binding affinity of representative azetidine-based STAT3 inhibitors.

| Compound | Target | Assay | IC50 (μM) | Kd (nM) | Reference(s) |

| 5a | STAT3 | EMSA | 0.55 | - | [2][3] |

| 5o | STAT3 | EMSA | 0.38 | - | [2][3] |

| 8i | STAT3 | EMSA | 0.34 | - | [2][3] |

| 7g | STAT3 | ITC | - | 880 | [2][3] |

| 9k | STAT3 | ITC | - | 960 | [2][3] |

| H172 (9f) | STAT3 | EMSA | 0.38 - 0.98 | - | [4][5][6] |

| H182 | STAT3 | EMSA | 0.38 - 0.98 | - | [4][5][6] |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; EMSA: Electrophoretic Mobility Shift Assay; ITC: Isothermal Titration Calorimetry.

Signaling Pathway

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

This protocol provides a general overview for assessing the inhibition of STAT3 DNA-binding activity.

-

Preparation of Nuclear Extracts:

-

Culture cells known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or stimulate cells (e.g., NIH3T3/EGFR fibroblasts with EGF) to activate STAT1, STAT3, and STAT5.

-

Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol.

-

Determine the total protein concentration of the nuclear extracts.

-

-

Inhibition Assay:

-

In a reaction tube, pre-incubate a standardized amount of nuclear extract with increasing concentrations of the azetidine derivative (or DMSO as a vehicle control) for 30 minutes at room temperature.[7]

-

Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which specifically binds to active STAT3.[7]

-

Incubate the reaction mixture to allow for the formation of STAT3-DNA complexes.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.

-

Dry the gel and expose it to a phosphor screen or autoradiography film.

-

Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).[7]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of STAT3 DNA-binding activity for each concentration of the azetidine derivative relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its synaptic concentration is regulated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a mechanism that is therapeutically relevant for conditions such as epilepsy. Azetidine derivatives have been developed as potent inhibitors of GAT-1 and GAT-3.

Mechanism of Action

Azetidine-based GABA uptake inhibitors act as competitive antagonists at the GAT-1 and GAT-3 transporters. By binding to these transporters, they block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to an increased concentration of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory neurotransmission.[8]

Quantitative Data

The following table presents the inhibitory activities of representative azetidine derivatives against GAT-1 and GAT-3.

| Compound | Target | IC50 (μM) | Reference(s) |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [8] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [8] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [8][9] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [8] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [8] |

IC50: Half-maximal inhibitory concentration.

Signaling Pathway

Experimental Protocol: GABA Uptake Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds on GABA transporters.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.

-

Transfect the cells with plasmids encoding the human GAT-1 or GAT-3 transporter.

-

Plate the transfected cells in 96-well plates coated with poly-D-lysine.[10]

-

-

Uptake Assay:

-

Wash the cells with an uptake buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, and 10 mM D-glucose).[10]

-

Pre-incubate the cells with various concentrations of the azetidine derivative or vehicle control.

-

Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).

-

Incubate for a defined period at room temperature to allow for GABA uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

-

Quantification:

-

Lyse the cells to release the intracellular contents.

-

Measure the amount of radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of GABA uptake for each concentration of the azetidine derivative compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antibacterial Activity of Azetidinylquinolones

Quinolone and fluoroquinolone antibiotics are a crucial class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The incorporation of an azetidine moiety at the C-7 position of the quinolone scaffold has led to the development of compounds with potent broad-spectrum antibacterial activity.

Mechanism of Action

While the core mechanism of action is consistent with that of other quinolones (inhibition of DNA gyrase and topoisomerase IV), the azetidine substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The specific stereochemistry of the azetidine ring and its substituents can be critical for enhancing antibacterial potency and in vivo efficacy.[11]

Quantitative Data

The following table provides a summary of the minimum inhibitory concentration (MIC) values for a representative azetidinylquinolone against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| E-4534 | Staphylococcus aureus | 90% inhibition | [12] |

| E-4534 | Staphylococcus epidermidis | 90% inhibition | [12] |

| E-4534 | Streptococcus pneumoniae | 90% inhibition | [12] |

| E-4534 | Enterococcus faecalis | 90% inhibition | [12] |

MIC: Minimum Inhibitory Concentration.

Experimental Workflow

References

- 1. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 7. baranlab.org [baranlab.org]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 3-Substituted Azetidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, represent a privileged scaffold in medicinal chemistry. The inherent ring strain of the azetidine core imparts unique conformational constraints, making it an attractive structural motif for the design of novel therapeutic agents. Among these, 3-substituted azetidines have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this promising class of compounds, focusing on their antimicrobial, anticancer, and neurological activities. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to facilitate further research and drug development in this area.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative biological data for various 3-substituted azetidine derivatives, categorized by their therapeutic area.

Table 1: Antibacterial Activity of 3-Substituted Azetidines

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Reference |

| M7 | Staphylococcus aureus | 22 | 0.01 mg/mL | [1] |

| M7 | Escherichia coli | 25 | 0.01 mg/mL | [1] |

| M8 | Escherichia coli | 25 | 0.01 mg/mL | [1] |

| BGAz-001 | Mycobacterium bovis BCG | - | MIC: 64.5 µM | [2] |

| BGAz-001 | Mycobacterium smegmatis | - | MIC: 30.5 µM | [2] |

| BGAz-002 | M. bovis BCG | - | MIC: >100 µM | [3] |

| BGAz-003 | M. bovis BCG | - | MIC: 6.25 µM | [3] |

| BGAz-004 | M. bovis BCG | - | MIC: 6.25 µM | [3] |

| BGAz-005 | M. bovis BCG | - | MIC: 12.5 µM | [3] |

Note: MIC refers to the Minimum Inhibitory Concentration.

Table 2: Antifungal Activity of 3-Substituted Azetidines

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 6c | Cryptococcus neoformans | 8 | [4] |

| 6e | Cryptococcus neoformans | 16 | [4] |

| 10c | Cryptococcus neoformans | 16 | [4] |

| 12 | Cryptococcus neoformans | 16 | [4] |

| 10d | Candida spp. | 4 | [4] |

| 10e | Candida spp. | 2 | [4] |

Note: MIC refers to the Minimum Inhibitory Concentration.

Table 3: Anticancer Activity of 3-Substituted Azetidines (IC₅₀ Values)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| H172 (9f) | - | 0.38 - 0.98 | STAT3 Inhibition | [5] |

| H182 | - | 0.38 - 0.98 | STAT3 Inhibition | [5] |

| H120 (8e) | - | 1.75 - 2.07 | STAT3 Inhibition | [5] |

| H105 (8f) | - | 1.75 - 2.07 | STAT3 Inhibition | [5] |

| 1a | A549 (Lung) | 0.0022 | - | [6] |

| 1a | HCT116 (Colon) | 0.0021 | - | [6] |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Table 4: GABA Uptake Inhibition by 3-Substituted Azetidines

| Compound ID | Transporter | IC₅₀ (µM) | Reference |

| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 ± 0.67 | [7] |

| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 ± 0.77 | [7] |

| 12d | GAT-3 | 15.3 ± 4.5 | [7] |

| 18b | GAT-1 | 26.6 ± 3.3 | [7] |

| 18e | GAT-3 | 31.0 ± 4.7 | [7] |

| (rac)-6b | GAT1 | pIC₅₀ = 5.34 | [8] |

Note: GAT refers to the GABA transporter. pIC₅₀ is the negative logarithm of the IC₅₀.

Experimental Protocols

This section provides detailed methodologies for the key biological screening assays cited in this guide.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to the synthesized azetidine derivatives.[9][10][11]

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth)[9]

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Test bacterial inoculum (e.g., S. aureus, E. coli)

-

Synthesized azetidine compounds dissolved in a suitable solvent (e.g., DMF) to known concentrations

-

Sterile filter paper discs

-

Sterile forceps

-

Incubator (35 ± 2 °C)[11]

-

Metric ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of bacterial growth. Allow the plate to dry for about 5 minutes.[10]

-

Disk Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test azetidine compound onto the inoculated agar surface. Gently press each disc with sterile forceps to ensure complete contact with the agar.[11] Discs should be placed at least 24 mm apart.[10]

-

Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[11]

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters using a ruler or caliper.[9]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[12][13][14][15]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, HCT116)

-

Cell culture medium (e.g., MEM supplemented with 10% FBS)

-

Synthesized azetidine compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine compounds and incubate for a specified period (e.g., 72 hours).[15]

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37 °C.[15]

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Incubate for 15 minutes with shaking.[15]

-

Absorbance Measurement: Measure the absorbance of each well on a microplate reader at a wavelength of 492 nm.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for some anticancer agents.[16][17][18][19]

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[17]

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter (e.g., DAPI)

-

Synthesized azetidine compounds

-

384-well black wall microplates[17]

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reaction Mixture Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), glycerol (e.g., 10%), and a fluorescent reporter in tubulin polymerization buffer.[17]

-

Compound Incubation: Add the test azetidine compounds at various concentrations to the wells of a 384-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mix to the wells containing the test compounds. The polymerization is typically initiated by a temperature shift to 37 °C.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., for DAPI, excitation at 360 nm and emission at 420 nm).[18]

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the test compounds on the rate and extent of tubulin polymerization can be quantified and compared to controls.

GABA Uptake Inhibition Assay (Radioligand Binding)

This assay determines the ability of compounds to inhibit the reuptake of the neurotransmitter GABA by its transporters (GATs).[7][20][21][22][23]

Materials:

-

Cell or tissue homogenates expressing GABA transporters

-

Radiolabeled ligand (e.g., [³H]muscimol)[21]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[21]

-

Synthesized azetidine compounds

-

Non-specific binding control (e.g., 10 mM GABA)[21]

-

96-well filter plates

-

Vacuum filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target GABA transporter.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with the radiolabeled ligand and various concentrations of the test azetidine compound in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 45 minutes at 4 °C).[21]

-

Filtration: Terminate the binding reaction by rapid filtration through a filter plate using a vacuum harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: After drying the filters, add a scintillation cocktail and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds by plotting the percentage of specific binding against the compound concentration.

Mandatory Visualization

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers, making it an attractive target for anticancer drug development. The following diagram illustrates a simplified representation of the canonical STAT3 signaling pathway.

Caption: Simplified STAT3 signaling pathway and points of inhibition by 3-substituted azetidines.

Experimental Workflow: Antibacterial Disk Diffusion Assay

The following diagram outlines the key steps in performing a Kirby-Bauer disk diffusion assay for assessing the antibacterial activity of 3-substituted azetidines.

Caption: Workflow for the Kirby-Bauer disk diffusion antibacterial susceptibility test.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asm.org [asm.org]

- 10. microbenotes.com [microbenotes.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. maxanim.com [maxanim.com]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hoelzel-biotech.com [hoelzel-biotech.com]

- 19. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. PDSP - GABA [kidbdev.med.unc.edu]

- 22. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(Methoxymethoxy)azetidine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold in Modern Drug Design